Rhodium(III) sulfate

Electroplating Heavy Rhodium Deposits Hydrolysis Stability

Rhodium(III) sulfate (CAS 10489-46-0) is an inorganic metal sulfate of the formula Rh2(SO4)3, typically available as a red crystalline solid or aqueous solution. Formed by oxidizing rhodium with concentrated sulfuric acid, it is a hydrated compound that exhibits good water solubility (miscible with water and ethanol/water mixtures) and a density of 1.217 g/mL at 25°C.

Molecular Formula O12Rh2S3
Molecular Weight 494 g/mol
CAS No. 10489-46-0
Cat. No. B078381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(III) sulfate
CAS10489-46-0
Molecular FormulaO12Rh2S3
Molecular Weight494 g/mol
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3]
InChIInChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6
InChIKeyYWFDDXXMOPZFFM-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium(III) sulfate CAS 10489-46-0: Inorganic Rhodium Source for Electroplating and Catalysis


Rhodium(III) sulfate (CAS 10489-46-0) is an inorganic metal sulfate of the formula Rh2(SO4)3, typically available as a red crystalline solid or aqueous solution. Formed by oxidizing rhodium with concentrated sulfuric acid, it is a hydrated compound that exhibits good water solubility (miscible with water and ethanol/water mixtures) [1] and a density of 1.217 g/mL at 25°C . Its primary industrial and research uses are as a rhodium source in electroplating baths for high-performance coatings and as a catalyst precursor in oxidation reactions and fuel cell research .

Electroplating
Sulfate system supports thick, low-stress rhodium deposits due to low hydrolysis tendency
Catalysis
Precursor for supported Rh catalysts; sulfate may passivate surface CO adsorption
Formulation
Water-soluble, supplied as red crystalline solid or aqueous solution

Why Rhodium(III) Sulfate Cannot Be Simply Replaced by Other Rhodium Salts in Electroplating and Catalysis


Despite sharing the same Rh(III) oxidation state, rhodium sulfate, phosphate, and chloride cannot be freely interchanged in critical applications due to significant differences in solution stability, electrochemical behavior, and precursor effects. In electroplating, the sulfate system exhibits markedly less hydrolysis than the phosphate system, enabling thicker, lower-stress deposits . In contrast, chloride-based electrolytes suffer from adverse ion effects that degrade plate quality [1]. In catalysis, the choice of rhodium precursor profoundly alters catalyst performance: sulfate and acetate anions poison the Rh/Al2O3 surface during reduction, leading to minimal CO adsorption, whereas nitrate and carbonyl precursors reduce easily to active rhodium metal [2]. The quantitative evidence below substantiates these distinctions.

Rh(III) Sulfate
Low hydrolysis tendency, enables thick low-stress deposits; chloride-free media yield good plate quality.
Rh(III) Phosphate
Pronounced hydrolysis leads to inclusions and high stress; not suitable for heavy deposits.
Chloride-Free Sulfate
Good quality electroplates achievable; chloride contamination degrades plate quality.
Chloride-Containing Media
Adverse ion effects reported; may compromise adhesion and brightness.
Catalyst: Sulfate Precursor
Surface poisoning limits CO adsorption; minimal activity for hydrogenation/carbonylation.
Catalyst: Nitrate/Carbonyl
Easily reduced to active Rh metal; high CO adsorption, preferred for catalytic studies.
Select precursor based on application: sulfate for electroplating, nitrate/carbonyl for high-activity catalysis.

Quantitative Differentiation of Rhodium(III) Sulfate vs. Phosphate and Chloride in Plating and Catalysis


Sulfate vs. Phosphate Electrolytes: Reduced Hydrolysis Enables Thick, Low-Stress Rhodium Deposits

In electroplating applications, the sulfate system demonstrates superior resistance to hydrolysis compared to the phosphate system. This property makes it the preferred choice for depositing thick, heavy rhodium layers with minimal stress. According to industry technical data, the sulfate bath is used almost exclusively for heavy rhodium deposits, largely because hydrolysis of the rhodium salt is least troublesome in the sulfate system, leading to the lowest deposit stresses .

Sulfate vs. Phosphate Hydrolysis
Class-level
Sulfate system Least troublesome hydrolysis, lowest deposit stresses (reported)
Phosphate system Pronounced hydrolysis, inclusions and high stress (reported)
Supports sulfate selection for thick, low-stress deposits
Class-level observation; quantitative stress data to verify
Electroplating Heavy Rhodium Deposits Hydrolysis Stability

Chloride Ion Adversely Affects Rhodium Electroplate Quality in Sulfate Media

An electrochemical study of rhodium electrodeposition from acidic sulfate media demonstrates that while good quality Rh electroplates can be obtained from sulfate solutions, the presence of chloride ion adversely influences plate quality [1]. This finding underscores the importance of using high-purity sulfate electrolytes and avoiding chloride contamination in rhodium plating baths.

Chloride Effect on Plate Quality
Head-to-head
Chloride-free sulfate media Good quality Rh electroplates may be obtained
Chloride-containing media Adverse influence on plate quality
High-purity sulfate avoids chloride-related quality defects
Direct comparative electrochemical study
Electroplating Rhodium Deposition Chloride Contamination

Rh2(SO4)3 Precursor Poisons Rh/Al2O3 Catalyst Surface for CO Adsorption vs. Nitrate and Carbonyl Precursors

A comparative study of rhodium precursors for Rh/Al2O3 catalysts reveals a critical differentiation: while rhodium(III) sulfate (Rh2(SO4)3) can be used as a precursor, the sulfate anion poisons the Rh/Al2O3 surface through decomposition during reduction, leading to very minimal CO adsorption [1]. In stark contrast, nitrate and carbonyl precursors are most easily reduced to rhodium metal and yield high CO adsorption, which is essential for catalytic activity in many reactions.

CO Adsorption on Rh/Al₂O₃
Head-to-head
Rh₂(SO₄)₃ precursor Very minimal CO adsorption (surface poisoned)
Nitrate/carbonyl precursor Most easily reduced, high CO adsorption
Sulfate may not suit catalysis requiring high CO uptake
IR study on Rh/Al₂O₃; no quantitative uptake values
Heterogeneous Catalysis Catalyst Preparation Rh/Al2O3 CO Adsorption

Key Application Scenarios for Rhodium(III) Sulfate in Electroplating and Catalyst Research


Heavy/Thick Rhodium Electroplating for Industrial Wear and Corrosion Protection

For applications requiring thick, low-stress rhodium deposits (e.g., industrial electrodes, wear-resistant components, high-reliability electronic contacts), rhodium(III) sulfate-based plating baths are the established industry standard. The reduced hydrolysis tendency of the sulfate system enables deposition of heavier coatings without the stress-induced cracking and inclusions associated with phosphate baths .

High-Purity Rhodium Plating for Jewelry and Decorative Finishes Requiring Bright, Tarnish-Resistant Coatings

Rhodium(III) sulfate electrolytes are used to deposit bright, durable, and tarnish-resistant coatings on jewelry and decorative items. The sulfate system, when maintained free of chloride contamination, produces good quality electroplates with desirable aesthetic properties . This scenario leverages the sulfate system's compatibility with additives for brightening and its ability to yield uniform, adherent films [1].

Fundamental Studies of Rhodium Electrochemistry and Speciation in Acidic Media

Rhodium(III) sulfate solutions serve as a well-defined model system for fundamental electrochemical studies of Rh deposition. Research has demonstrated that despite differences in speciation arising from various synthetic routes, the electrochemistry of rhodium sulfate solutions is consistent and simple, making it a reliable platform for investigating deposition mechanisms and the effects of bath additives .

Catalyst Precursor for Oxidation Reactions and Fuel Cell Electrocatalyst Research

Rhodium(III) sulfate is employed as a precursor for preparing supported rhodium catalysts, particularly for oxidation reactions and as an additive to Pt electrocatalysts for ethanol oxidation in fuel cells . However, users must be aware that the sulfate precursor can poison the catalyst surface, leading to minimal CO adsorption compared to nitrate or carbonyl precursors [1]. This property may be advantageous in specific reaction contexts where surface poisoning is desired.

Application
Selection Property
Validation Focus
Thick Rhodium Electroplating Research
Low hydrolysis tendency of sulfate system
Deposit stress and thickness evaluation
Decorative / Jewelry Plating
Chloride-free sulfate compatibility
Adhesion, brightness, and tarnish-resistance testing
Rhodium Electrochemistry Studies
Consistent speciation in acidic sulfate media
Deposition mechanism and additive effect screening
Oxidation / Fuel Cell Catalyst Precursor
Surface passivation for controlled CO exposure
CO adsorption capacity and catalytic activity assays

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